REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:4][C:3]=1[CH3:16].[BH4-].[Na+]>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:13])[CH3:14])=[CH:4][C:3]=1[CH3:16] |f:1.2|
|
Name
|
1-(4-Bromo-3-methyl-phenyl)-5-methyl-hexan-1-one
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C(CCCC(C)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
469 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
Upon complete consumption of starting material
|
Type
|
CUSTOM
|
Details
|
the reaction is carefully quenched with water
|
Type
|
CUSTOM
|
Details
|
the ethanol removed by rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C(CCCC(C)C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.72 mmol | |
AMOUNT: MASS | 3.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |